4-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 4,5-dihydroimidazole core substituted with a 3-chlorophenylmethylthio group and a benzoyl moiety. The structural complexity arises from the integration of imidazoline (a five-membered heterocycle with two nitrogen atoms) and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors .
Synthetic routes for analogous compounds typically involve condensation reactions between sulfonamide precursors and imidazole intermediates under acidic conditions, as described in studies of imidazolinone-based sulfonamides .
Properties
IUPAC Name |
4-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S2/c1-3-24(4-2)30(27,28)19-10-8-17(9-11-19)20(26)25-13-12-23-21(25)29-15-16-6-5-7-18(22)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIYCSILDBEPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The sulfonamide group can be introduced through a reaction with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
4-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with folate synthesis in microorganisms .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Properties
*LogP values estimated using ChemDraw software.
Biological Activity
The compound 4-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide is a complex organic molecule that incorporates an imidazole ring, a chlorophenyl group, and sulfonamide functionalities. This unique structural composition suggests potential biological activities that could be harnessed in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 478.02 g/mol. The presence of multiple functional groups, including chlorophenyl, methylsulfanyl, and sulfonamide moieties, contributes to its reactivity and potential biological activity.
Biological Activities
Research indicates that compounds containing imidazole rings exhibit a variety of biological activities. The specific compound under consideration has been investigated for several therapeutic effects:
1. Antimicrobial Activity
Studies have shown that imidazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to the one discussed have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity observed in related studies:
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 28 | E. coli |
| Compound B | 32 | P. aeruginosa |
| Compound C | 31 | B. subtilis |
These findings suggest that the target compound may exhibit comparable or enhanced antimicrobial properties due to its structural features.
2. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Preliminary investigations indicate that it may inhibit specific enzymes involved in inflammatory processes, which could have implications for developing anti-inflammatory drugs. The exact mechanisms remain to be fully elucidated but are believed to involve binding interactions with active sites on target enzymes.
3. Anticancer Properties
Research into the anticancer potential of similar imidazole derivatives has shown promising results. For example, certain compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that the target compound may also possess anticancer activity.
The biological activity of This compound is hypothesized to involve interactions with specific molecular targets within cells:
- Enzyme Binding : The sulfonamide group may facilitate binding to enzyme active sites, inhibiting their function.
- Receptor Interaction : The chlorophenyl moiety could enhance binding affinity to cellular receptors involved in signaling pathways related to inflammation and cancer.
Case Studies
A case study involving similar compounds highlighted their effectiveness in reducing inflammation in animal models. The study demonstrated a significant reduction in inflammatory markers when treated with imidazole derivatives, suggesting a potential pathway for therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
